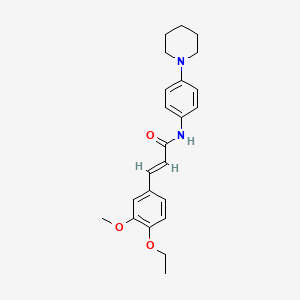
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield and purity of the final product.Molecular Structure Analysis
This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Copper
Research has demonstrated the effectiveness of certain acrylamide derivatives, including variations similar to (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide, in inhibiting corrosion in copper. These compounds, when applied in nitric acid solutions, have shown significant potential as mixed-type inhibitors, reducing double-layer capacitance and achieving high efficiencies in protecting copper from corrosion (Abu-Rayyan et al., 2022).
Potential in Medicinal Chemistry
Several studies have explored the potential of acrylamide derivatives in medicinal chemistry. For example, derivatives of acrylamide have been synthesized and found to be effective as nanomolar inhibitors of human histone deacetylases. These compounds have shown promising efficacy in vitro and in vivo in cancer models, indicating their potential as therapeutic agents (Bressi et al., 2010).
Interaction with Biological Molecules
The interaction of acrylamide derivatives with biological molecules such as bovine serum albumin (BSA) has been investigated. Studies focusing on the binding affinity and conformational changes induced in BSA by these compounds can provide insights into their potential biological applications and interaction mechanisms (Meng et al., 2012).
Synthesis and Characterization
The synthesis and characterization of various acrylamide derivatives, including those structurally related to (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide, have been extensively studied. These research efforts contribute to understanding the physical and chemical properties of these compounds, which is crucial for their potential application in various scientific domains (Khan et al., 2013).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, or areas where further research is needed.
Please note that not all compounds will have information available in all these categories. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have access to a library, a librarian may be able to help you find more information. If you’re at a university, you might also be able to ask a chemistry professor or a graduate student. They might have access to resources or expertise that can help you.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-piperidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-21-13-7-18(17-22(21)27-2)8-14-23(26)24-19-9-11-20(12-10-19)25-15-5-4-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,26)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWMHQPHUKEMFT-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-(piperidin-1-yl)phenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

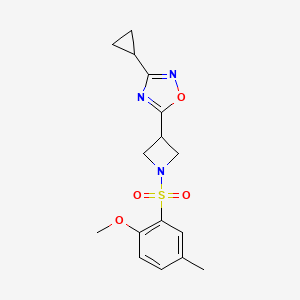
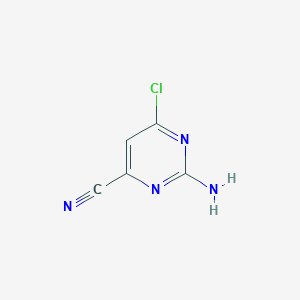
![N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430339.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2430343.png)
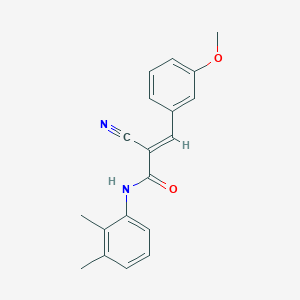
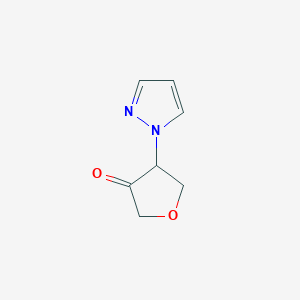
![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)
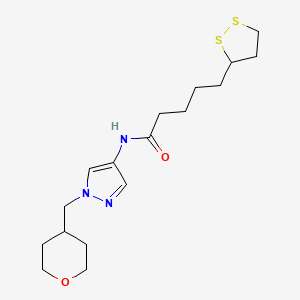
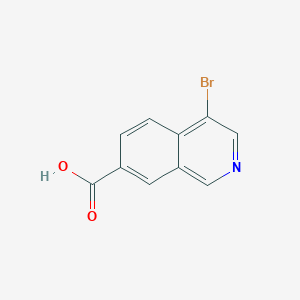
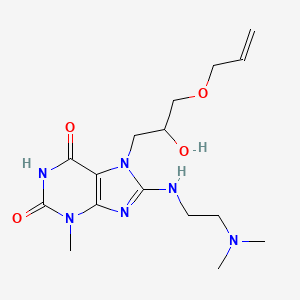
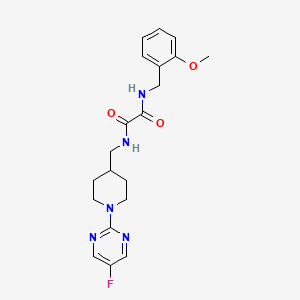
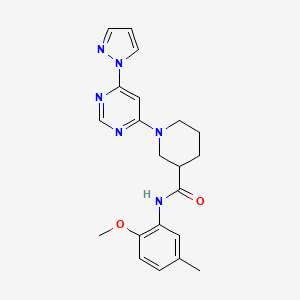
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2430360.png)